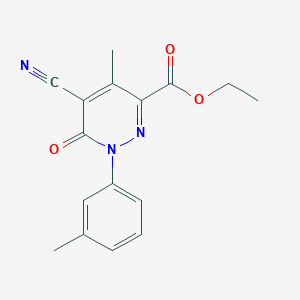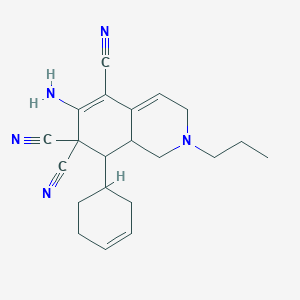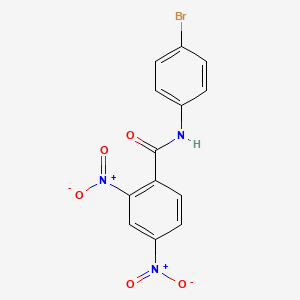![molecular formula C14H20N2O3S B4681498 N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4681498.png)
N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
N-[2-methyl-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of MP-10 is not fully understood. However, it has been proposed that MP-10 exerts its effects by inhibiting the activity of the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is known to play a role in the regulation of immune responses and inflammation. Inhibition of DPP-4 by MP-10 may lead to a reduction in the production of pro-inflammatory cytokines and a decrease in neuroinflammation.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain. MP-10 has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. Additionally, MP-10 has been shown to reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MP-10 in lab experiments is its well-established synthesis method. MP-10 is also relatively stable and has a long shelf life, which makes it easy to store and use in experiments. However, one of the limitations of using MP-10 is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One area of research could be the development of more efficient synthesis methods for MP-10. Another area of research could be the investigation of the potential therapeutic applications of MP-10 in the treatment of neuroinflammatory and neuropathic conditions. Additionally, the mechanism of action of MP-10 could be further elucidated to better understand its effects on the immune system and inflammation. Further research could also explore the potential use of MP-10 in combination with other drugs to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. MP-10 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. MP-10 has also been shown to reduce neuropathic pain in animal models.
Eigenschaften
IUPAC Name |
N-[2-methyl-3-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-12(14(17)16-9-4-3-5-10-16)7-6-8-13(11)15-20(2,18)19/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOPIDYUTYRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681419.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4681423.png)
![2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4681435.png)
![2-(methylthio)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4681443.png)
![4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4681446.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4681450.png)

![5-ethyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4681460.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4681477.png)

![7-(3-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4681514.png)

![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)